molecular formula C12H9F3N2O4S B256526 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Katalognummer B256526
Molekulargewicht: 334.27 g/mol
InChI-Schlüssel: NUAMDYBWLPAJIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis, and its unique properties make it an ideal candidate for various biochemical and physiological studies.

Wirkmechanismus

The mechanism of action of 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not fully understood. However, it is believed that this compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity makes it an ideal candidate for various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate have not been extensively studied. However, it has been shown to have some cytotoxic effects on cancer cells. Additionally, this compound has been used as a fluorescent probe for imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is its reactivity. This compound can be used to synthesize various organic compounds that are difficult to prepare using other reagents. Additionally, it has been shown to have some cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are numerous future directions for the study of 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One potential direction is the development of new synthetic methods using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the potential cytotoxic effects of this compound on cancer cells should be further investigated to determine its potential as a cancer therapy.

Synthesemethoden

The synthesis of 2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with chloroacetic acid and potassium carbonate in the presence of acetonitrile. This reaction leads to the formation of the desired product, which can be purified by column chromatography. The yield of this reaction is typically high, and the purity of the product is excellent.

Wissenschaftliche Forschungsanwendungen

2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has numerous applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. Due to its unique properties, this compound can be used to synthesize various organic compounds that are difficult to prepare using other reagents. Additionally, this compound has been used in the synthesis of various drugs and biologically active molecules.

Eigenschaften

Produktname

2-Cyanoethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate

Molekularformel

C12H9F3N2O4S

Molekulargewicht

334.27 g/mol

IUPAC-Name

2-cyanoethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate

InChI

InChI=1S/C12H9F3N2O4S/c13-12(14,15)8-2-3-10(9(6-8)17(19)20)22-7-11(18)21-5-1-4-16/h2-3,6H,1,5,7H2

InChI-Schlüssel

NUAMDYBWLPAJIC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)OCCC#N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)OCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.